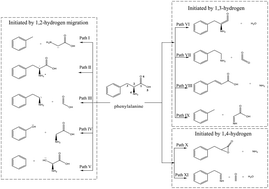Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
RSC Advances Pub Date: 2020-07-31 DOI: 10.1039/D0RA05482H
Abstract
As sludge pyrolysis produces large amounts of toxic NH3 and HCN, many works have studied nitrogen transfer during this process, commonly employing amino acids as models of sludge protein. Herein, density functional theory is used to probe the production of HCN and NH3 during the pyrolysis of phenylalanine as a model, revealing the existence of two formation paths for each gas. In the first (lower-energy-barrier) NH3 formation path, the hydrogen bonding-assisted transfer of carboxyl group hydrogen to the amino group is followed by direct NH3 generation via decarboxylation, and the second (higher-energy-barrier) path features decarboxylation followed by the transfer of carboxyl group hydrogen to the adjacent carbon atom to form phenethylamine, the deamination of which affords NH3 and styrene. For HCN, the first (lower-energy-barrier) path features C2–C3 bond cleavage to afford dehydroglycine, which further decomposes to produce HCN, while in the second path, the decomposition of phenylalanine into phenethylamine, CO, and H2O is followed by internal hydrogen transfer in phenethylamine to generate HCN. The overall energy barrier of the two HCN formation paths exceeds that of NH3 formation paths, i.e., phenylalanine is more prone to afford NH3 than HCN upon pyrolysis.


Recommended Literature
- [1] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [2] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [3] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [4] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [5] Contents pages
- [6] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [7] Continuous process technology: a tool for sustainable production
- [8] Back cover
- [9] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [10] Novel co-crystals of the nutraceutical sinapic acid†










